Z-D-Tic-OH

Descripción general

Descripción

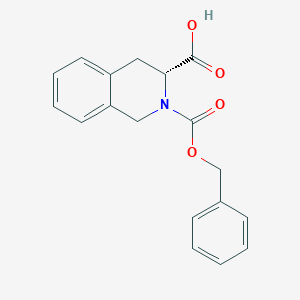

. This compound is characterized by its unique chemical structure, which includes a tetrahydroisoquinoline ring system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Tic-OH typically involves the use of specific reagents and conditions to achieve the desired product. One common synthetic route includes the protection of the amino group followed by cyclization and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Tic-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Z-D-Tic-OH has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways and interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of Z-D-Tic-OH involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- ®-2-(Benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Uniqueness

Z-D-Tic-OH is unique due to its specific chemical structure and the resulting properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Z-D-Tic-OH (chemical name: this compound, CAS Number: 146684-74-4) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydroisoquinoline ring system, which contributes to its biological properties. The synthesis typically involves protecting the amino group followed by cyclization and deprotection steps using specific reagents and controlled conditions. This process ensures the formation of the desired cyclic structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate specific biological pathways, influencing cellular processes such as signal transduction and metabolic regulation. The exact mechanisms may vary depending on the application context, but some key interactions include:

- Binding to Receptors : this compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and related pathways.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Applications

This compound has been investigated for several biological applications:

- Neuropharmacology : Due to its potential effects on neurotransmitter systems, this compound is being studied for its role in treating neurological disorders.

- Cancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cell proliferation and apoptosis pathways.

- Pain Management : The compound's interaction with pain pathways has led to investigations into its analgesic properties.

Research Findings

Several studies have explored the biological activity of this compound. Below are some notable findings:

Case Studies

- Neuropharmacological Study : In a controlled study involving rat models, this compound was administered to assess its impact on anxiety-related behaviors. Results indicated a significant reduction in anxiety-like symptoms, suggesting potential use as an anxiolytic agent.

- Antitumor Activity : A recent study evaluated the effects of this compound on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, with notable effects observed in breast cancer cells. Mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways.

- Analgesic Properties : In a pain model study, this compound demonstrated efficacy in reducing nociceptive responses compared to control groups, indicating its potential as a novel analgesic agent.

Propiedades

IUPAC Name |

(3R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVQGUBCAUFBCP-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350872 | |

| Record name | (3R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146684-74-4 | |

| Record name | (3R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.